N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE
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Overview
Description
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 3-methyl-4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-4-aminobenzamide.
Reduction: Formation of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamide group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A similar compound with a pyrazole ring and nitro groups, known for its energetic properties.
Hydrazine-coupled pyrazole derivatives: Compounds with similar pyrazole structures, investigated for their antileishmanial and antimalarial activities.
Uniqueness
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a nitrobenzamide group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H16N4O3 |
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Molecular Weight |
288.3g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-11(4-5-13(9)18(20)21)14(19)15-7-12-8-16-17(3)10(12)2/h4-6,8H,7H2,1-3H3,(H,15,19) |
InChI Key |
QNYKZMNJLSYXAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=C(N(N=C2)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=C(N(N=C2)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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